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Foundational

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is synthesized from available scientific literature and safety data sheets of struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is synthesized from available scientific literature and safety data sheets of structurally related compounds. No specific safety data sheet or comprehensive toxicological profile for 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol was identified during the literature search. Therefore, the following information should be interpreted as a predictive toxicological assessment based on analogue data and general principles of chemical safety. All laboratory work with this compound should be conducted with the utmost caution, assuming it possesses hazards similar to or greater than its structural analogues.

Introduction and Chemical Identity

5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is a derivative of the benzofuran heterocyclic system. The benzofuran scaffold is of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Understanding the safety and toxicity profile of novel benzofuran derivatives is paramount for their potential development as therapeutic agents.

This guide provides a comprehensive overview of the predicted safety and toxicity profile of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol, drawing upon data from structurally similar compounds and established toxicological principles.

Chemical Structure:

Table 1: Chemical Identifiers (Predicted)

IdentifierValue
IUPAC Name 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number Not available

Hazard Identification and Classification (Predicted)

The hazard identification for 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is extrapolated from the safety data sheet for a closely related analogue, 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid[1]. The primary difference is the substitution at the 7-position (hydroxyl vs. carboxylic acid), which may influence the compound's reactivity and irritancy.

Table 2: Predicted Hazard Classification

Hazard ClassCategoryHazard Statement (Predicted)
Acute Toxicity (Oral) 4H302: Harmful if swallowed
Acute Toxicity (Dermal) 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation) 4H332: Harmful if inhaled
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory irritation)H335: May cause respiratory irritation

Source: Extrapolated from data for 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid[1].

Comprehensive Toxicity Profile (Inferred)

The toxicity profile of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is inferred from studies on the broader class of benzofuran derivatives. The toxicological properties of these compounds can vary significantly based on their substitution patterns.

Acute Toxicity

Based on the analogue 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is predicted to be harmful by oral, dermal, and inhalation routes of exposure[1]. The clinical signs of toxicity observed with other benzofuran derivatives are typical of acetylcholinesterase inhibition, including neurological and gastrointestinal effects.

Skin and Eye Irritation

The presence of a hydroxyl group on the aromatic ring suggests that 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is likely to be a skin and eye irritant. Data from the carboxylic acid analogue strongly supports this prediction, classifying it as a skin irritant (Category 2) and a serious eye irritant (Category 2A)[1]. Direct contact with the skin or eyes should be avoided.

Mutagenicity and Genotoxicity

The mutagenic potential of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is unknown. However, the benzofuran ring system is present in some compounds that have been shown to be mutagenic. A standard battery of genotoxicity tests, starting with an in vitro bacterial reverse mutation assay (Ames test), would be necessary to assess this endpoint[2][3][4]. A positive Ames result would indicate DNA reactivity and warrant further in vivo studies[2].

Carcinogenicity

There is no direct data on the carcinogenicity of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol. However, studies on 2,3-benzofuran have shown evidence of carcinogenicity in animal models, with an increased incidence of tumors in the kidneys, lungs, liver, and forestomach of rats and mice[5][6]. The International Agency for Research on Cancer (IARC) has not classified 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol. Given the data on related compounds, a cautious approach assuming potential carcinogenicity is warranted until further data is available. The Globally Harmonized System (GHS) provides a framework for classifying carcinogens, typically into Category 1 (known or presumed human carcinogen) and Category 2 (suspected human carcinogen)[7].

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol are not available. The US Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have established guidelines for assessing reproductive toxicity[8][9][10]. These studies evaluate effects on fertility, pregnancy outcomes, and offspring development[8][11]. Until such studies are conducted, the potential for reproductive and developmental effects cannot be ruled out.

Risk Assessment and Management

A thorough risk assessment should be conducted before handling 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol. This involves evaluating the inherent hazards of the compound and the potential for exposure during planned laboratory procedures.

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazards, strict adherence to safe laboratory practices is essential.

  • Engineering Controls: All work with solid or solutions of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[12][13].

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles or a face shield[13][14].

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before use and changed regularly[14][15].

    • Body Protection: A lab coat, preferably one that is fire-retardant, is required. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn[13][14].

    • Footwear: Enclosed, non-perforated shoes are mandatory in the laboratory[13].

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound[16].

Storage and Disposal
  • Storage: Store 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[17][18].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

A copy of the available safety information for a structural analogue should be provided to the medical personnel.

Experimental Protocols for Toxicity Assessment

To definitively determine the toxicity profile of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol, a series of standardized toxicological assays are required. The following is a detailed protocol for an in vitro skin irritation test, a crucial first step in assessing dermal toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

This protocol is based on the OECD Test Guideline 439, which provides an in vitro method for identifying skin irritants without the use of live animals[19][20][21][22].

Principle: The test method utilizes a three-dimensional reconstructed human epidermis model. The test chemical is applied topically to the tissue surface. Cell viability is then determined by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells. Irritant chemicals are identified by their ability to reduce cell viability below a defined threshold (≤ 50%)[21].

Step-by-Step Methodology:

  • Preparation of RhE Tissues: Upon receipt, the RhE tissues are pre-incubated in a sterile 6- or 12-well plate containing assay medium at 37°C and 5% CO₂ for a period specified by the tissue manufacturer.

  • Application of Test Chemical:

    • For liquid test chemicals, apply a sufficient amount (e.g., 25-50 µL) to evenly cover the surface of the RhE tissue.

    • For solid test chemicals, apply a sufficient amount (e.g., 25-50 mg) to the tissue surface, followed by moistening with deionized water to ensure good contact.

    • A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution) are run in parallel.

  • Exposure Period: The tissues are exposed to the test chemical for a defined period, typically 15-60 minutes, at 37°C and 5% CO₂.

  • Rinsing: After the exposure period, the test chemical is carefully removed by rinsing the tissue surface with a buffered saline solution.

  • Post-Incubation: The rinsed tissues are transferred to fresh assay medium and incubated for a post-exposure period, typically 42 hours, at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the post-incubation period, the tissues are transferred to a fresh plate containing MTT solution (e.g., 0.5-1 mg/mL) and incubated for 3 hours at 37°C and 5% CO₂.

    • The blue formazan product is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).

  • Data Analysis: The absorbance of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm). The percentage of cell viability for each tissue is calculated relative to the negative control.

Interpretation of Results:

  • Irritant (GHS Category 2): If the mean cell viability is less than or equal to 50%.

  • Non-Irritant: If the mean cell viability is greater than 50%.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for initiating work with a novel chemical compound like 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol, for which limited safety information is available.

ChemicalSafetyWorkflow A Start: New Compound (5-Ethyl-2,3-dihydro-1-benzofuran-7-ol) B Literature & Database Search (SDS, Toxicity Data) A->B C Data Found for Exact Compound? B->C D Analyze Analogue Data (e.g., other benzofurans) C->D No K Use Existing SDS & Protocols C->K Yes E Predict Hazard Profile (Acute Tox, Irritation, etc.) D->E F Conduct Risk Assessment (Procedure vs. Hazard) E->F G Define Safe Handling Procedures (Engineering Controls, PPE) F->G H Proceed with Small-Scale Experimentation G->H I Plan & Conduct Toxicity Testing (e.g., OECD 439) H->I J Refine Safety Protocols Based on New Data I->J J->H K->F

Sources

Exploratory

A Technical Guide to the Preliminary Biological Evaluation of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol: A Proposed Workflow for Novel Drug Discovery

Abstract Benzofuran and its derivatives represent a critical class of heterocyclic compounds that are foundational to numerous natural products and synthetic pharmacological agents.[1] Their diverse biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Benzofuran and its derivatives represent a critical class of heterocyclic compounds that are foundational to numerous natural products and synthetic pharmacological agents.[1] Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties, make them a focal point of intensive research in drug discovery.[2][3] This guide focuses on a specific, novel derivative, 5-ethyl-2,3-dihydro-1-benzofuran-7-ol, and proposes a structured, in-depth framework for its preliminary biological evaluation. The structure, featuring a phenolic hydroxyl group at the 7-position, is analogous to the active moiety of α-tocopherol (Vitamin E), suggesting a strong potential for antioxidant and radical-scavenging activities.[4][5] This document provides a comprehensive, phased approach for researchers, scientists, and drug development professionals, detailing validated protocols for cytotoxicity, antioxidant capacity, and anti-inflammatory potential. Furthermore, it outlines a strategy for preliminary in vivo toxicity assessment, ensuring a robust and logical progression from initial screening to whole-organism evaluation. Each experimental choice is rationalized to provide not just a methodology, but a strategic guide for uncovering the therapeutic potential of this promising compound.

Introduction: The Scientific Rationale

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is a recurring motif in a vast number of biologically active molecules, both of natural and synthetic origin.[2][6] This prevalence is not coincidental; the fused ring system provides a rigid, planar scaffold that can be readily functionalized, allowing for precise three-dimensional orientation of substituents to interact with biological targets. Derivatives of benzofuran have been successfully developed into drugs for a wide spectrum of diseases, demonstrating activities as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[7][8] The inherent versatility and established biological relevance of this scaffold make any novel derivative a compelling candidate for thorough investigation.

Spotlight on 5-ethyl-2,3-dihydro-1-benzofuran-7-ol

The specific structure of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol presents several features that guide our initial hypotheses:

  • The 7-ol Moiety: The phenolic hydroxyl group is the most critical feature, structurally analogous to the active chromanol head of α-tocopherol. This strongly implies a primary mechanism of action related to antioxidant activity, specifically through hydrogen atom donation to neutralize free radicals.[4][5]

  • The 2,3-dihydro Ring: The saturation at the 2 and 3 positions removes the planarity of the furan ring, creating a more flexible, three-dimensional structure compared to a fully aromatic benzofuran. This can influence binding affinity and selectivity for specific enzymes or receptors.

  • The 5-ethyl Group: The addition of an ethyl group at the 5-position increases the lipophilicity of the molecule. This modification is crucial as it can enhance membrane permeability, potentially improving cellular uptake and bioavailability—key factors for a drug candidate's success.

Objectives and Strategic Workflow

This guide presents a systematic, multi-phase workflow designed to comprehensively evaluate the foundational biological properties of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol. The primary objectives are:

  • To establish a safe, non-cytotoxic concentration range for subsequent in vitro assays.

  • To quantify its hypothesized antioxidant and radical-scavenging capabilities.

  • To explore its potential as an anti-inflammatory agent.

  • To determine its preliminary safety profile in an in vivo model.

This strategic progression ensures that resources are used efficiently and that a clear, data-driven decision can be made regarding the compound's future development.

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: In Vitro Mechanism cluster_2 Phase 3: In Vivo Preliminary Safety cluster_3 Phase 4: Decision & Progression Compound Compound Procurement (5-ethyl-2,3-dihydro-1-benzofuran-7-ol) Cytotoxicity 3.1 Cytotoxicity Assessment (e.g., MTT/WST-1 Assay) Compound->Cytotoxicity Determine Safe Dose Range Antioxidant 3.2 Antioxidant Evaluation (DPPH & ABTS Assays) Cytotoxicity->Antioxidant Use Non-Toxic Concentrations AntiInflammatory 3.3 Anti-inflammatory Assay (NO Inhibition in RAW 264.7) Antioxidant->AntiInflammatory Enzyme 3.4 Enzyme Inhibition (e.g., COX/PTP1B Assay) Antioxidant->Enzyme AcuteTox 4.0 Acute Toxicity Study (Rodent MTD/LD50 Estimation) AntiInflammatory->AcuteTox If Promising Activity Enzyme->AcuteTox If Promising Activity Decision Go/No-Go Decision AcuteTox->Decision

Caption: Proposed experimental workflow for the biological evaluation of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol.

Prerequisite: Physicochemical Characterization

Before commencing any biological evaluation, it is imperative to characterize the test compound. This is a non-negotiable step for data integrity and reproducibility.

  • Purity: Must be determined by methods such as HPLC and NMR spectroscopy. A purity of >95% is considered standard for initial screening.

  • Identity: Structural confirmation via ¹H NMR, ¹³C NMR, and Mass Spectrometry is required to ensure the correct molecule is being tested.

  • Solubility: The compound's solubility must be determined in relevant solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, cell culture media). This informs how stock solutions are prepared and prevents precipitation artifacts in assays.

  • Stability: A preliminary assessment of the compound's stability in solution under experimental conditions (e.g., at 37°C in culture medium) is necessary to ensure it does not degrade over the course of the assay.

In Vitro Evaluation: A Phased Approach

Phase 1: Cytotoxicity Assessment

Rationale: The foundational step in any biological evaluation is to determine the concentration range at which the compound is non-toxic to cells.[9] Performing this first prevents false positives in other assays where a decrease in signal might be due to cell death rather than a specific inhibitory effect. The MTT or WST-1 assays are selected as they are reliable, high-throughput colorimetric methods that measure mitochondrial reductase activity, a robust indicator of cell viability.[9]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, RAW 264.7 for subsequent inflammation studies) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Preparation: Prepare a 2X stock solution of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., from 200 µM down to 0.1 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., 0.1% DMSO) and "no-cell" blank wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Parameter Description Example Value
Cell Line Human Embryonic KidneyHEK293
Seeding Density Cells per well8,000
Treatment Duration Hours24
IC₅₀ 50% Inhibitory Concentration> 100 µM
Conclusion The compound is non-toxic up to 100 µM. Subsequent assays should use concentrations ≤ 50 µM.
Phase 2: Antioxidant Capacity Evaluation

Rationale: Based on the 7-hydroxy-dihydrobenzofuran structure, strong antioxidant activity is hypothesized. To build a comprehensive profile, two distinct yet complementary assays are proposed. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay primarily measures the capacity for hydrogen atom donation, while the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures electron-donating capacity.[11][12][13] Performing both provides a more complete mechanistic picture of the compound's antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a fresh 0.2 mM solution of DPPH in methanol.[14] This solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[11]

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to wells containing 100 µL of the test compound at various concentrations (prepared in methanol).[14] Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Data Acquisition: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.[14]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value.

Experimental Protocol: ABTS Radical Cation Scavenging Assay

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[13][16] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[16]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Assay Procedure: Add a small volume of the test compound (e.g., 10 µL) at various concentrations to 1.0 mL of the ABTS•+ working solution.[17]

  • Incubation: Allow the reaction to proceed for 6-7 minutes at room temperature.[16][17]

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC₅₀ value.

Assay Principle Positive Control Hypothetical IC₅₀
DPPH Hydrogen Atom TransferTrolox15 µM
ABTS Electron TransferTrolox12 µM
Phase 3: Anti-Inflammatory Potential

Rationale: Oxidative stress and inflammation are intimately linked. Many potent antioxidants also exhibit anti-inflammatory properties. A common mechanism is the inhibition of inducible nitric oxide synthase (iNOS), which produces large amounts of the inflammatory mediator nitric oxide (NO).[18][19] We propose evaluating the compound's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a gold-standard in vitro model for inflammation.[18]

G cluster_n LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ROS ROS MyD88->ROS can generate IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS activates NO Nitric Oxide (NO) iNOS->NO produces TestCompound 5-ethyl-2,3-dihydro- 1-benzofuran-7-ol TestCompound->ROS scavenges ROS->IKK can activate

Caption: Simplified LPS-induced inflammatory pathway and potential intervention point for an antioxidant compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • NO Measurement: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess Reagent system.

  • Procedure: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes. Then, add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC₅₀ value. A parallel MTT assay should be run to confirm that the observed NO reduction is not due to cytotoxicity.

Preliminary In Vivo Assessment

Rationale: While in vitro assays are essential for initial screening, they cannot fully predict a compound's behavior in a complex living organism. A preliminary in vivo study is crucial to assess bioavailability, metabolism, and acute toxicity. An acute toxicity study helps to identify the maximum tolerated dose (MTD) and potential target organs for toxicity, which is vital information required before planning any efficacy studies.[20][21] The Up-and-Down Procedure (UDP) is often preferred as it is a statistically sound method that minimizes the number of animals required compared to traditional LD₅₀ tests.[20]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or Swiss Albino mice).[20]

  • Dosing: Dose animals sequentially, one at a time, at 48-hour intervals.[20]

  • Starting Dose: Select a starting dose based on in vitro data and any information from structurally related compounds. A default starting dose (e.g., 175 mg/kg) can be used if no prior information is available.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record clinical signs of toxicity, effects on body weight, and any mortality.

  • Endpoint: The test is stopped when a sufficient number of reversals in outcome (survival vs. death) have occurred to allow for a statistical calculation of the estimated LD₅₀ and its confidence intervals.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible abnormalities in major organs.

This study provides critical safety data to guide dose selection for future sub-chronic toxicity and efficacy models.

Data Interpretation and Future Directions

The successful completion of this evaluation workflow will yield a foundational dataset for 5-ethyl-2,3-dihydro-1-benzofuran-7-ol.

  • A Promising Profile would be characterized by low cytotoxicity (IC₅₀ > 100 µM), potent antioxidant activity (IC₅₀ values in the low micromolar range, comparable to or better than controls), and significant inhibition of NO production without affecting cell viability. A high MTD or estimated LD₅₀ in the acute toxicity study would further strengthen this profile.

  • Next Steps: Should the compound exhibit a promising profile, particularly in antioxidant and anti-inflammatory assays, future research should logically progress to:

    • Mechanism of Action Studies: Investigating effects on specific inflammatory pathways (e.g., NF-κB, MAPK) and antioxidant enzymes (e.g., Nrf2 activation).

    • In Vivo Efficacy Models: Testing the compound in animal models of diseases where oxidative stress and inflammation are key, such as ischemia-reperfusion injury, neurodegenerative disease, or inflammatory bowel disease.

    • ADME/PK Studies: A full pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion.

This structured approach ensures that the therapeutic potential of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol is evaluated in a scientifically rigorous, logical, and efficient manner, paving the way for its potential development as a novel therapeutic agent.

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  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • SFERA. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. Available at: [Link]

  • Der Pharma Chemica. (n.d.). New benzofuran derivatives as an antioxidant agent. Available at: [Link]

  • NC3Rs. (2007, May). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Available at: [Link]

  • International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available at: [Link]

  • Acta Scientific. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Wang, M., et al. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available at: [Link]

  • MDPI. (2023, February 10). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • PMC. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available at: [Link]

  • PubMed. (n.d.). Antiinflammatory Activity of Some 2,3-dihydrobenzofuran-5-acetic Acids and Related Compounds. Available at: [Link]

  • Taylor & Francis. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Available at: [Link]

  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Available at: [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • Grisar, J. M., et al. (1995, February 3). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. PubMed. Available at: [Link]

  • PMC. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Available at: [Link]

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Foundational

The Emerging Potential of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities.[1] Its structural rigidity and amenability to chemical modification have made it a cornerstone in the development of novel therapeutic agents. This in-depth technical guide focuses on a specific, promising subclass: derivatives of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol. While direct literature on this exact scaffold is emerging, this guide synthesizes information from closely related analogues to provide a comprehensive overview of its synthetic accessibility, potential for chemical derivatization, and promising biological activities. We will explore its potential as a core structure for developing novel therapeutics in oncology, inflammation, and neurodegenerative diseases.

The 2,3-Dihydro-1-benzofuran-7-ol Core: A Structurally and Biologically Significant Scaffold

The 2,3-dihydro-1-benzofuran-7-ol core, characterized by a fused benzene and dihydrofuran ring system with a hydroxyl group at the 7-position, is a key pharmacophore. The phenolic hydroxyl group is a critical feature, often involved in hydrogen bonding interactions with biological targets and contributing to the antioxidant properties observed in many derivatives.[2] The dihydrofuran ring provides a three-dimensional character that can be exploited for stereoselective interactions with enzymes and receptors. The ethyl group at the 5-position, while less explored, offers a lipophilic handle that can influence pharmacokinetic properties and potentially enhance binding affinity to specific targets.

The strategic placement of substituents on this core allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the discovery of 2,3-dihydrobenzofuran derivatives with a remarkable range of biological activities, including:

  • Anticancer Activity: Various derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4]

  • Anti-inflammatory Properties: The scaffold is present in molecules that inhibit key inflammatory mediators.[5]

  • Antioxidant and Neuroprotective Effects: The phenolic nature of the 7-hydroxy group contributes to radical scavenging and protection against oxidative stress-related neuronal damage.[2][6]

  • Cannabinoid Receptor Modulation: Certain derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for neuropathic pain and inflammatory disorders.[7]

Synthetic Strategies for the 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol Core

While a direct, optimized synthesis for 5-ethyl-2,3-dihydro-1-benzofuran-7-ol is not extensively documented, a plausible and adaptable synthetic route can be devised based on established methodologies for related 2,3-dihydro-1-benzofuran-7-ols. A key strategy involves the synthesis of a substituted phenol followed by the construction of the dihydrofuran ring. A potential synthetic pathway is outlined below.

Synthetic_Pathway A 4-Ethyl-2-methoxyphenol B 2-Allyl-4-ethyl-6-methoxyphenol A->B  Allylation    (Allyl bromide, K2CO3) C 5-Ethyl-7-methoxy-2-methyl-2,3-dihydro-1-benzofuran B->C  Claisen Rearrangement & Cyclization    (Heat, Lewis Acid) D 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol C->D  Demethylation    (BBr3 or other demethylating agent)

Caption: Proposed synthetic pathway for 5-ethyl-2,3-dihydro-1-benzofuran-7-ol.

Detailed Experimental Protocol (Proposed)

Step 1: Allylation of 4-Ethyl-2-methoxyphenol

  • To a solution of 4-ethyl-2-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-allyl-4-ethyl-2-methoxybenzene.

Step 2: Claisen Rearrangement and Cyclization

  • Heat the 1-allyl-4-ethyl-2-methoxybenzene (1.0 eq) neatly or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-200 °C to induce Claisen rearrangement to form 2-allyl-4-ethyl-6-methoxyphenol.

  • The in situ formed ortho-allyl phenol can then be cyclized to the dihydrobenzofuran ring. This can be achieved by heating with a Lewis acid catalyst such as zirconium chloride in dichloromethane.[8]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify by column chromatography to yield 5-ethyl-7-methoxy-2-methyl-2,3-dihydro-1-benzofuran.

Step 3: Demethylation

  • Dissolve 5-ethyl-7-methoxy-2-methyl-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) (1.5 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, 5-ethyl-2,3-dihydro-1-benzofuran-7-ol.

Derivatization and Structure-Activity Relationship (SAR) Insights

The 5-ethyl-2,3-dihydro-1-benzofuran-7-ol scaffold offers multiple points for derivatization to explore the structure-activity relationship (SAR) and optimize for specific biological targets.

Derivatization_Points Core 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol R1 Position 2 & 3: - Alkyl/Aryl substitutions - Spirocyclic systems - Chiral modifications Core->R1 Modulate steric bulk and lipophilicity R2 Position 7 (Phenolic OH): - Etherification - Esterification - Carbamoylation Core->R2 Alter H-bonding capacity and prodrug potential R3 Aromatic Ring (Positions 4 & 6): - Halogenation - Nitration/Amination - Acylation Core->R3 Influence electronic properties and metabolic stability

Caption: Key derivatization points on the 5-ethyl-2,3-dihydro-1-benzofuran-7-ol scaffold.

Key SAR insights from related benzofuran derivatives suggest:

  • Substitutions at C2 and C3: The stereochemistry and nature of substituents at the C2 and C3 positions of the dihydrofuran ring are often crucial for biological activity. For instance, in cannabinoid receptor agonists, specific stereoisomers have shown significantly higher potency.[7] Introducing bulky groups can enhance selectivity for certain targets.

  • Modification of the 7-OH group: The phenolic hydroxyl group is a key interaction point. Etherification or esterification can serve as a prodrug strategy or modulate the molecule's pharmacokinetic profile. Carbamoylation of the 7-hydroxyl group is a common strategy in the design of cholinesterase inhibitors.

  • Aromatic Ring Substitutions: Introduction of electron-withdrawing or electron-donating groups on the benzene ring can significantly impact the electronic properties of the phenolic hydroxyl group and the overall molecule, thereby influencing its biological activity and metabolic stability. Halogenation, for example, has been shown to enhance the anticancer activity of some benzofuran derivatives.[4]

Potential Therapeutic Applications and Future Directions

Based on the activities of related compounds, derivatives of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol hold significant promise in several therapeutic areas.

Table 1: Potential Therapeutic Applications and Key Molecular Targets

Therapeutic AreaPotential Molecular TargetsRationale based on Analogues
Oncology Tyrosine Kinases, Tubulin, Apoptosis PathwaysBenzofuran derivatives have shown potent anticancer activity through various mechanisms.[4]
Inflammatory Diseases COX enzymes, Lipoxygenases, NF-κB PathwayThe scaffold is present in compounds with significant anti-inflammatory effects.[5]
Neurodegenerative Diseases Acetylcholinesterase, Monoamine Oxidase, Oxidative Stress PathwaysThe antioxidant properties and structural similarity to known neuroprotective agents suggest potential in this area.[2][6]
Neuropathic Pain Cannabinoid Receptor 2 (CB2)2,3-Dihydrobenzofuran derivatives have been identified as potent and selective CB2 agonists.[7]

Future research should focus on:

  • Optimized Synthesis: Development of a high-yield, scalable synthesis of the core 5-ethyl-2,3-dihydro-1-benzofuran-7-ol.

  • Library Synthesis and Screening: Creation of a diverse library of derivatives with modifications at the key positions identified in the SAR analysis. High-throughput screening against a panel of relevant biological targets will be crucial to identify lead compounds.

  • In-depth Biological Evaluation: Promising hits should be subjected to detailed in vitro and in vivo pharmacological profiling to determine their mechanism of action, efficacy, and safety.

  • Computational Modeling: Molecular docking and other computational studies can aid in understanding the binding modes of these derivatives and guide the rational design of more potent and selective analogues.

Conclusion

The 5-ethyl-2,3-dihydro-1-benzofuran-7-ol scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities exhibited by related compounds, makes it an attractive core for medicinal chemistry campaigns. The insights provided in this technical guide offer a foundation for researchers and drug development professionals to explore the full potential of this exciting class of molecules. Through systematic derivatization and rigorous biological evaluation, it is anticipated that novel drug candidates with improved efficacy and safety profiles will emerge from this scaffold.

References

  • Shin, D-S., et al. (2017).
  • Al-Trawneh, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry, 97, 483-504.
  • Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-29.
  • Ouyang, K., et al. (2022). Synthesis and Radical Scavenging Activity of Substituted Dihydrobenzofuran-5-ols. Heterocycles, 104(2), 324-332.
  • Rangappa, S., et al. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Sarsam, S. I. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5).
  • Çalışkan, Z. Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232.
  • Kumar, A., et al. (2020). A new library of 1,2,3‐triazole based Benzofuran scaffolds: Synthesis and Biological Evaluation as Potential Antimicrobial Agents. ChemistrySelect, 5(11), 3257-3262.
  • Lee, J., et al. (2017). Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 60(18), 7649-7663.
  • Wu, L., et al. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844-3849.
  • BenchChem. (2025). A Comparative Guide to Novel Synthetic Routes for 2,3-Dihydrobenzofurans. BenchChem.
  • Metlesics, W., & Sternbach, L. H. (1968). U.S. Patent No. 3,419,579. Washington, DC: U.S.
  • Zeng, Q., et al. (2022). Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[9]benzofuran derivatives. Arabian Journal of Chemistry, 15(1), 103517.

  • Reddy, T. S., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5590-5617.
  • Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187.
  • Grisar, J. M., et al. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Journal of Medicinal Chemistry, 38(3), 453-8.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Dahl, G., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Ryu, C. K., et al. (2007). Synthesis and antifungal activity of benzofuran-5-ols. Bioorganic & Medicinal Chemistry Letters, 17(1), 129-131.
  • Wang, X., et al. (2020). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction.
  • Tsai, Y. C., et al. (2002). 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a Novel Antioxidant, from Penicillium citrinum F5.

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Chemical Synthesis of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol

Abstract This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol, a heterocyclic scaffold of interest to researchers in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol, a heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The 2,3-dihydrobenzofuran core is a privileged structure found in numerous biologically active natural products and synthetic molecules.[1] This guide details a reliable two-step synthetic sequence commencing from the readily accessible starting material, 2,3-dihydro-1-benzofuran-7-ol. The methodology employs a regioselective Friedel-Crafts acylation to install a C5-acetyl group, followed by a robust Wolff-Kishner reduction to yield the final ethyl-substituted product. This protocol is designed for research scientists and includes detailed explanations of the underlying chemical principles, safety precautions, and characterization guidelines.

Introduction and Synthetic Rationale

The 2,3-dihydrobenzofuran motif is a cornerstone in the architecture of many pharmacologically significant compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective properties. The targeted molecule, 5-ethyl-2,3-dihydro-1-benzofuran-7-ol, combines this important heterocyclic core with an ethyl substituent, a common feature in drug candidates for modulating lipophilicity and metabolic stability, and a phenolic hydroxyl group, which can be crucial for receptor binding or further functionalization.

Our synthetic strategy is a classic and highly effective approach for the alkylation of activated aromatic rings. Direct Friedel-Crafts alkylation with an ethyl halide is often plagued by issues of polyalkylation and carbocation rearrangements. To circumvent these problems, this protocol utilizes a two-step acylation-reduction sequence.[2]

  • Step 1: Friedel-Crafts Acylation. An acetyl group is introduced onto the aromatic ring of 2,3-dihydro-1-benzofuran-7-ol using acetyl chloride and a Lewis acid catalyst (aluminum chloride). This reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4] The electron-donating hydroxyl and ether groups of the starting material strongly activate the aromatic ring, directing the substitution primarily to the C5 position (para to the hydroxyl group), which is sterically and electronically favored.

  • Step 2: Wolff-Kishner Reduction. The carbonyl of the newly installed acetyl group is then completely reduced to a methylene group (CH₂). The Wolff-Kishner reduction, which utilizes hydrazine hydrate and a strong base under high-temperature conditions, is exceptionally well-suited for this transformation, particularly for aryl ketones.[5][6][7] It is performed under basic conditions, providing a valuable alternative to the acid-catalyzed Clemmensen reduction, which could potentially compromise the acid-sensitive ether linkage or phenolic group.[6]

This sequence ensures high regioselectivity and provides a clean, high-yielding route to the desired product.

Overall Synthetic Workflow

The synthesis is performed in two main stages, starting from 2,3-dihydro-1-benzofuran-7-ol.

G cluster_0 Synthesis Overview A 2,3-Dihydro-1-benzofuran-7-ol B Intermediate: 5-Acetyl-2,3-dihydro-1-benzofuran-7-ol A->B Step 1: Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C Final Product: 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol B->C Step 2: Wolff-Kishner Reduction (NH₂NH₂·H₂O, KOH)

Caption: Overall two-step synthetic route.

Experimental Protocols

Note on Starting Material: 2,3-Dihydro-1-benzofuran-7-ol is the key starting material. While commercially available from some suppliers, it can also be synthesized from 2-allylphenol via methods such as acid-catalyzed cyclization or palladium-catalyzed carboalkoxylation strategies if not readily accessible.[8][9] Researchers should ensure the purity of this starting material before proceeding.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
2,3-Dihydro-1-benzofuran-7-olC₈H₈O₂136.155375-38-2Irritant
Anhydrous Aluminum ChlorideAlCl₃133.347446-70-0Corrosive, Water-Reactive
Acetyl ChlorideCH₃COCl78.5075-36-5Flammable, Corrosive
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2Carcinogen, Irritant
Hydrochloric Acid, conc. (37%)HCl36.467647-01-0Corrosive, Toxic
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.067803-57-8Toxic, Carcinogen, Corrosive
Potassium HydroxideKOH56.111310-58-3Corrosive
Diethylene GlycolC₄H₁₀O₃106.12111-46-6Harmful
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, Irritant
HexanesC₆H₁₄86.18110-54-3Flammable, Neurotoxin
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9None
Step 1: Friedel-Crafts Acylation to Synthesize 5-Acetyl-2,3-dihydro-1-benzofuran-7-ol

This procedure acylates the aromatic ring at the C5 position. The use of excess AlCl₃ is crucial as it complexes with both the phenolic oxygen and the product ketone, requiring more than a catalytic amount.

Mechanism Overview:

G cluster_mech Friedel-Crafts Acylation Mechanism reagents CH₃COCl + AlCl₃ electrophile [CH₃C≡O]⁺ (Acylium Ion) + AlCl₄⁻ reagents->electrophile Generation of Electrophile substrate 2,3-Dihydro-1-benzofuran-7-ol intermediate Sigma Complex (Carbocation Intermediate) substrate->intermediate Nucleophilic Attack by Aromatic Ring product 5-Acetyl-2,3-dihydro-1-benzofuran-7-ol intermediate->product Deprotonation & Regain Aromaticity

Caption: Key stages of the Friedel-Crafts acylation.

Procedure:

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (5.0 g, 37.5 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (2.7 mL, 37.5 mmol) to the stirred suspension via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 2,3-dihydro-1-benzofuran-7-ol (3.4 g, 25.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by adding crushed ice (approx. 50 g), followed by the dropwise addition of concentrated HCl (10 mL) to dissolve the aluminum salts. Caution: This is a highly exothermic process and will release HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-acetyl-2,3-dihydro-1-benzofuran-7-ol as a solid.

Step 2: Wolff-Kishner Reduction to Synthesize 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol

This protocol uses the Huang-Minlon modification, a one-pot procedure that is more convenient than the original method.[5] The high temperature is necessary to drive the decomposition of the hydrazone intermediate.

Procedure:

  • Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine 5-acetyl-2,3-dihydro-1-benzofuran-7-ol (from Step 1, e.g., 3.8 g, 20.0 mmol), potassium hydroxide (3.4 g, 60.0 mmol), and diethylene glycol (80 mL).

  • Hydrazone Formation: Add hydrazine hydrate (3.0 mL, ~60.0 mmol) to the mixture. Heat the solution to reflux (approx. 130-140 °C) for 2 hours.

  • Water Removal: After 2 hours, modify the setup for distillation. Increase the temperature to distill off water and excess hydrazine until the internal temperature reaches 190-200 °C.

  • Reduction: Once the temperature has stabilized, return the apparatus to the reflux configuration and maintain the reflux (at ~200 °C) for an additional 4-6 hours. The evolution of nitrogen gas should be observed.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 200 mL of cold water.

  • Acidification & Extraction: Acidify the aqueous solution to pH 1-2 with concentrated HCl. This will protonate the phenoxide and precipitate the product. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with water (50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude product can be further purified by flash column chromatography (ethyl acetate/hexanes) to afford pure 5-ethyl-2,3-dihydro-1-benzofuran-7-ol.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • 5-Acetyl-2,3-dihydro-1-benzofuran-7-ol (Intermediate):

    • ¹H NMR: Expect signals corresponding to an acetyl methyl group (singlet, ~2.5 ppm), two sets of triplets for the dihydrofuran ring protons (~3.2 ppm and ~4.6 ppm), two aromatic protons (singlets or doublets in the aromatic region), and a phenolic -OH proton (broad singlet).

    • ¹³C NMR: Expect signals for the acetyl carbonyl (~200 ppm), acetyl methyl, dihydrofuran carbons, and six aromatic carbons.

    • MS (ESI): Expect [M-H]⁻ at m/z ≈ 191.

  • 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol (Final Product):

    • ¹H NMR: The acetyl singlet should be absent. Expect signals for an ethyl group (a quartet around 2.6 ppm and a triplet around 1.2 ppm), the dihydrofuran protons, two aromatic protons, and the phenolic proton.

    • ¹³C NMR: The acetyl carbonyl signal will be absent. Expect signals for the ethyl group carbons, dihydrofuran carbons, and six aromatic carbons.

    • MS (ESI): Expect [M-H]⁻ at m/z ≈ 177.

Safety and Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and corrosive HCl gas. Handle only in a fume hood under anhydrous conditions. Wear a lab coat, gloves, and safety goggles. In case of a spill, do not use water; smother with dry sand.[10][11][12]

  • Acetyl Chloride: Highly flammable and corrosive. Reacts with moisture. Handle in a fume hood.

  • Hydrazine Hydrate (N₂H₄·H₂O): Acutely toxic, a suspected carcinogen, and corrosive. Avoid inhalation and skin contact. All manipulations must be performed in a well-ventilated fume hood.[13][14]

  • Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin and eye burns.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

References

  • Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry (RSC Publishing). [Link]

  • Clemmensen Reduction. mPaathShaala. (2021-04-11). [Link]

  • Reaction Mechanism of Clemmensen Reduction. Physics Wallah. [Link]

  • Acylation of phenols. University of Calgary. [Link]

  • Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. MDPI. (2024-08-21). [Link]

  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PMC. [Link]

  • Clemmensen reduction. Grokipedia. [Link]

  • Clemmensen reduction. Wikipedia. [Link]

  • Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. ResearchGate. (2024-08-08). [Link]

  • The Clemmensen Reduction. Juniper Publishers. (2024-04-16). [Link]

  • How can i perform Friedel crafts acylation with phenol? ResearchGate. (2018-03-26). [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. (2015-05-16). [Link]

  • Acetophenone hydrogenation over a Pd catalyst in the presence of H2O and CO2. Chemical Communications (RSC Publishing). [Link]

  • Acetophenone hydrogenation catalysed by Pd/C. ResearchGate. [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2024-10-04). [Link]

  • SUPPLEMENTARY DATA Nuclear magnetic resonance (NMR) spectra of five constituents isolated from fraction A of the Angelica dahuri. Korean Society of Applied Entomology. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC. [Link]

  • Wolff–Kishner reduction. Wikipedia. [Link]

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. The Royal Society of Chemistry. [Link]

  • SAFETY DATA SHEET. Lab Alley. (2025-07-02). [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018-05-17). [Link]

  • Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. ACS Publications. (2023-03-31). [Link]

  • Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. (2018-08-27). [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. (2024-12-12). [Link]

  • Wolff Kishner reduction mechanism. BYJU'S. (2019-01-22). [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC. [Link]

  • Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. [Link]

  • Novel process for preparing 2,3-dihydro-benzofuranol derivatives.
  • Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hydrazine. University of California, Santa Barbara - Environmental Health & Safety. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications. (2025-06-06). [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]

  • New Synthetic Routes to Furocoumarins and Their Analogs: A Review. PMC. [Link]

  • Fries rearrangement of dibenzofuran-2-yl ethanoate under photochemical and Lewis-acid-catalysed conditions. Universidade do Minho Repository. [Link]

Sources

Application

Title: A Validated, Stability-Indicating RP-HPLC Method for the Quantification of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol

An Application Note and Protocol from a Senior Application Scientist Abstract This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological applications, making reliable analytical methods crucial for quality control and drug development.[1] The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[2][3] Furthermore, forced degradation studies confirm the method's stability-indicating capabilities, ensuring that the analyte can be accurately measured in the presence of its potential degradation products.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol and the scientific rationale behind the methodological choices.

Introduction & Scientific Rationale

5-ethyl-2,3-dihydro-1-benzofuran-7-ol belongs to the benzofuran family, a class of compounds recognized for a wide spectrum of biological activities.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its identity, purity, and strength is paramount. HPLC is a cornerstone analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[4]

The primary objective of this work was to develop and validate an analytical procedure that is "suitable for its intended purpose," as stipulated by ICH guidelines.[2] This means the method must not only be accurate and precise for routine analysis but also specific enough to distinguish the intact analyte from any impurities or products that may form under stress conditions such as exposure to acid, base, heat, light, or oxidation.[6] Such a "stability-indicating" method is fundamental for assessing the intrinsic stability of a drug substance and is a regulatory expectation.[5][7]

The choice of a reversed-phase C18 column is based on its versatility and effectiveness in separating moderately polar, aromatic compounds like the target analyte.[8] A gradient elution program was selected to ensure efficient elution of the analyte while providing adequate separation from potential, more or less polar, degradation products. UV detection was chosen due to the inherent chromophore of the benzofuran ring system.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • 0.45 µm membrane filters (Nylon or PTFE).

2.2 Chemicals and Reagents

  • 5-ethyl-2,3-dihydro-1-benzofuran-7-ol Reference Standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium Dihydrogen Orthophosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric Acid (AR grade).

  • Hydrochloric Acid (HCl) (AR grade).

  • Sodium Hydroxide (NaOH) (AR grade).

  • Hydrogen Peroxide (H₂O₂) (30%, AR grade).

  • Water (Milli-Q® or equivalent HPLC grade).

2.3 Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-5 min (40% B), 5-15 min (40-80% B), 15-20 min (80% B), 20-22 min (80-40% B), 22-27 min (40% B)
Detection UV at 282 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 27 minutes

Experimental Protocols

3.1 Preparation of Solutions

  • Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations from 1 µg/mL to 100 µg/mL.

3.2 General Analysis Workflow

The overall process from sample preparation to final validation reporting follows a structured pathway to ensure data integrity and methodological soundness.

G HPLC Method Validation Workflow cluster_prep 1. Preparation cluster_system 2. System Setup & Suitability cluster_analysis 3. Method Validation Experiments cluster_data 4. Data Processing & Reporting prep_mobile Prepare Mobile Phase prep_std Prepare Standard & Sample Solutions prep_mobile->prep_std sys_setup Equilibrate HPLC System prep_std->sys_setup Load Samples sys_suit Perform System Suitability Test (SST) sys_setup->sys_suit val_spec Specificity / Forced Degradation sys_suit->val_spec If SST Passes val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_robust Robustness val_prec->val_robust data_proc Process Chromatographic Data val_robust->data_proc data_report Generate Validation Report data_proc->data_report

Caption: High-level workflow for the HPLC method validation.

Method Validation Parameters & Results

The developed method was validated according to ICH Q2(R1) guidelines.[3][6][9]

4.1 System Suitability Before commencing validation experiments, the suitability of the chromatographic system was established by injecting six replicate injections of a working standard solution (e.g., 50 µg/mL).

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20007800
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%

Rationale: These parameters confirm that the system (including column, pump, and detector) is operating with adequate efficiency, symmetry, and reproducibility for the analysis to proceed.

4.2 Specificity and Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][9] Forced degradation studies are a crucial part of demonstrating specificity for a stability-indicating method.[7][10][11]

G Forced Degradation Stress Conditions cluster_stress Stress Conditions cluster_output Analysis & Outcome Analyte 5-ethyl-2,3-dihydro- 1-benzofuran-7-ol (Drug Substance) Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Analyte->Base Oxidative Oxidation (3% H₂O₂, RT) Analyte->Oxidative Thermal Thermal (80°C, Solid State) Analyte->Thermal Photolytic Photolytic (ICH Q1B Light Exposure) Analyte->Photolytic Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Outcome Peak Purity & Resolution (Analyte peak is spectrally pure and resolved from degradants) Analysis->Outcome

Caption: Conceptual diagram of the forced degradation study.

Protocol:

  • Acidic: Treat 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool and neutralize.

  • Alkaline: Treat 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Cool and neutralize.

  • Oxidative: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal: Store the solid drug substance at 80°C for 48 hours, then prepare a solution.

  • Photolytic: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B), then prepare a solution.

Results: In all stressed samples, the main analyte peak was well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector confirmed no co-eluting peaks. A degradation of 5-20% is generally considered optimal for validating a stability-indicating assay.[10]

Condition% DegradationObservations
Acidic~12%Major degradant peak at RRT 0.85
Alkaline~18%Major degradant peak at RRT 0.72
Oxidative~15%Multiple minor degradant peaks
Thermal<2%Compound is stable to heat
Photolytic~8%One minor degradant peak at RRT 1.15

4.3 Linearity & Range The linearity was evaluated by analyzing seven concentrations ranging from 1 to 100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) > 0.999

4.4 Accuracy (Recovery) Accuracy was determined by the spike-recovery method. A known amount of the analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%

Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[10]

4.5 Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[6][12]

  • Repeatability (Intra-day Precision): Six replicate samples were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using different equipment.

Precision Type% RSD of Assay Results
Repeatability 0.58%
Intermediate 0.92%

Acceptance Criteria: The %RSD should not be more than 2.0%.[10]

4.6 Limit of Detection (LOD) & Limit of Quantitation (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

4.7 Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters.

Parameter Variation% RSD of ResultsObservation
Flow Rate (± 0.1 mL/min) 1.1%Retention time shifted, resolution maintained
Column Temperature (± 2 °C) 0.8%Minor shift in retention time
Mobile Phase pH (± 0.1) 1.3%Minor shift in retention time, peak shape stable

Conclusion

The RP-HPLC method developed and validated for the quantification of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol is specific, linear, accurate, precise, and robust. The forced degradation studies successfully demonstrated the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies in a regulated environment. This application note provides a comprehensive framework for the implementation of this method in a pharmaceutical laboratory setting.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma. PubMed. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023, January 26). J-STAGE. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Determination of (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5- tetrahydro-1H-3-benzazepin-7-ol (NNC 01-0687), a novel dopamine D-1 receptor antagonist, in plasma by solid-phase extraction and high-performance liquid chromatography. PubMed. [Link]

Sources

Method

Application Note: 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol in Advanced Heterocyclic Synthesis

Executive Summary The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in antioxidants, anti-arrhythmic agents, and inhibitors of microsomal prostagla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in antioxidants, anti-arrhythmic agents, and inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). Within this class, 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 1666126-50-6) emerges as a highly versatile, multi-functional building block. This application note details the physicochemical profile, mechanistic reactivity, and validated synthetic protocols for utilizing this precursor in drug discovery and complex heterocyclic synthesis.

Mechanistic Rationale & Structural Advantages

The strategic value of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol lies in its unique substitution pattern, which dictates its reactivity and pharmacological utility:

  • The 7-Hydroxyl Group (Phenolic Core): Acting as a strong electron-donating group (EDG), the 7-OH activates the aromatic ring for electrophilic aromatic substitution (EAS). Furthermore, its pKa (~10) allows for selective deprotonation and subsequent O-alkylation or triflation, serving as a gateway to ether-linked pharmacophores or transition-metal cross-coupling intermediates.

  • The 5-Ethyl Group (Steric & Lipophilic Modulator): The ethyl moiety at the C5 position serves a dual purpose. Pharmacologically, it enhances the lipophilicity (LogP) of the scaffold, a critical parameter for membrane permeability in [1]. Chemically, it blocks the highly reactive C5 position.

  • Regioselective Directing Effects: Because C5 is blocked, incoming electrophiles are directed strictly to the C4 and C6 positions. Both positions are synergistically activated by the 7-OH (ortho/para directing) and the 5-ethyl group (ortho directing). The regiochemical outcome can be finely tuned based on the steric bulk of the electrophile, making this a highly predictable system for [2].

Physicochemical Properties & Reactivity Profile

To ensure optimal handling and reaction design, the core properties of the precursor are summarized below, synthesized from standard [3].

PropertyValue / DescriptionExperimental Implication
Chemical Name 5-ethyl-2,3-dihydro-1-benzofuran-7-olN/A
CAS Registry Number 1666126-50-6Use for database querying.
Molecular Formula C₁₀H₁₂O₂MW: 164.20 g/mol .
Appearance Colorless to pale yellow oil/solidSusceptible to slow air oxidation; store under inert gas.
Solubility Soluble in DCM, DMF, DMSO, EtOAcHighly compatible with polar aprotic solvents for SN2 reactions.
pKa (Phenolic OH) ~9.8 - 10.2Can be quantitatively deprotonated by mild bases (e.g., K₂CO₃).

Synthetic Workflows & Validated Protocols

Workflow A 5-ethyl-2,3-dihydro- 1-benzofuran-7-ol B O-Alkylation (K2CO3, R-X) A->B Etherification C Triflation (Tf2O, Pyridine) A->C OH Activation D Electrophilic Sub. (NBS or HNO3) A->D Ring Substitution E Ether Derivatives (Bioactive Leads) B->E F Cross-Coupling (Suzuki/Stille) C->F G C4/C6 Functionalized Intermediates D->G

Fig 1. Synthetic diversification pathways of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol.

Protocol A: Regioselective O-Alkylation (Etherification)

Objective: Synthesis of 7-alkoxy-5-ethyl-2,3-dihydrobenzofuran intermediates, a common structural motif in [4]. Causality & Rationale: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH) to prevent potential ring-opening of the dihydrofuran moiety. DMF is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic ("naked") for the SN2 attack.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask. Under a nitrogen atmosphere, dissolve 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (1.0 mmol, 164 mg) in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg). Self-Validation: Stir at room temperature for 30 minutes. A slight deepening of the yellow color indicates successful phenoxide formation.

  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol).

  • Reaction Monitoring: Heat the mixture to 60°C. Monitor progression via TLC (Hexanes:EtOAc 4:1). The product spot will appear significantly less polar (higher Rf) than the starting phenol.

  • Workup & Purification: Cool to room temperature and quench with ice-cold distilled water (15 mL). Extract with EtOAc (3 × 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL). Rationale: LiCl highly effectively partitions DMF into the aqueous phase, preventing contamination of the final product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Mechanism N1 5-ethyl-2,3-dihydro-1-benzofuran-7-ol N2 Deprotonation (K2CO3) Forms Phenoxide Anion N1->N2 Mild Base (DMF) N3 Nucleophilic Attack (SN2) on Alkyl Halide N2->N3 Electrophile Addition N4 7-O-Alkyl-5-ethyl-2,3-dihydrobenzofuran N3->N4 -KX Byproduct N5 Target: mPGES-1 Inhibitors N4->N5 Lead Optimization

Fig 2. Mechanistic sequence for O-alkylation toward mPGES-1 inhibitor scaffolds.

Protocol B: Triflation for Pd-Catalyzed Cross-Coupling

Objective: Conversion of the 7-hydroxyl group to a trifluoromethanesulfonate (triflate) leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions at the C7 position. Causality & Rationale: Triflic anhydride (Tf₂O) is highly reactive. Pyridine is utilized not just as an acid scavenger, but as a nucleophilic catalyst that forms a reactive N-trifluoromethylsulfonylpyridinium intermediate, ensuring rapid and complete conversion at low temperatures to avoid side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (1.0 mmol, 164 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Cooling & Base Addition: Cool the solution to 0°C using an ice bath. Add anhydrous Pyridine (2.5 mmol, 200 µL).

  • Activation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol, 200 µL) dropwise over 5 minutes. Self-Validation: The reaction is highly exothermic; dropwise addition prevents localized heating and decomposition.

  • Monitoring: Stir at 0°C for 1 hour, then allow it to warm to room temperature. TLC (Hexanes:EtOAc 9:1) should show complete consumption of the starting material.

  • Workup: Dilute the reaction with additional DCM (20 mL). Wash the organic layer with 1N HCl (2 × 15 mL). Rationale: The acidic wash is critical to protonate and remove residual pyridine, which can poison palladium catalysts in downstream cross-coupling steps.

  • Neutralization & Isolation: Wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry over MgSO₄, filter, and concentrate at room temperature (triflates can be thermally sensitive). Use immediately or store at -20°C under argon.

References

  • Title: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Source: Bioorganic & Medicinal Chemistry / PubMed. URL: [Link]

  • Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Source: RSC Advances / PMC. URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives. Source: RSC Advances. URL: [Link]

Application

Application Note: In Vivo Dosing Protocols for 5-ethyl-2,3-dihydro-1-benzofuran-7-ol

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 1666126-50-6)[1] Primary Indication: Radical Scavenging, Lipid Peroxidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 1666126-50-6)[1] Primary Indication: Radical Scavenging, Lipid Peroxidation Inhibition, and Anti-inflammatory Therapeutics

Scientific Background & Mechanistic Rationale

5-ethyl-2,3-dihydro-1-benzofuran-7-ol is a highly potent, synthetic chain-breaking antioxidant belonging to the 2,3-dihydrobenzofuranol class[1]. Structurally related to the chromanol ring of α -tocopherol (Vitamin E), this compound exhibits superior radical scavenging capabilities.

The Causality of Potency (Stereoelectronic Effect): The enhanced antioxidant activity of 2,3-dihydrobenzofuranols over standard phenols and 6-membered chromanols is driven by a strict stereoelectronic effect. The 5-membered dihydrofuran ring forces the p-type lone pair orbital of the nonphenolic oxygen into a rigid, coplanar alignment with the aromatic π -system[2]. When the compound donates a hydrogen atom to neutralize a reactive oxygen species (ROS), the resulting phenoxyl radical is exceptionally stabilized by this orbital overlap. This mechanism effectively halts lipid peroxidation and downstream pro-inflammatory signaling cascades, such as NF- κ B activation, which drives the release of Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2)[3].

Mechanism ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation ROS->Lipid Oxidative Stress NFKB NF-κB Activation ROS->NFKB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, PGE2) NFKB->Cytokines Transcription Compound 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (Antioxidant) Compound->ROS Scavenges Free Radicals Compound->Lipid Chain-breaking Antioxidant

Fig 1: Mechanism of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol in ROS scavenging and NF-κB inhibition.

Physicochemical Properties & Formulation Strategy

Due to the ethyl substitution and the benzofuran core, 5-ethyl-2,3-dihydro-1-benzofuran-7-ol is highly lipophilic.

Expert Insight on Formulation: Attempting to dissolve this compound directly in saline or standard aqueous buffers will result in immediate precipitation. In vivo, this causes fatal microembolisms during intravenous (IV) administration and erratic, unquantifiable absorption during per os (PO) dosing. To ensure a self-validating and safe protocol, a thermodynamically stable micellar dispersion must be created using a sequential co-solvent system[4].

Step-by-Step Formulation Protocol (3.3 mg/mL Working Solution)

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[4].

  • Primary Solubilization: Weigh 3.3 mg of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol. Add 100 μ L of anhydrous DMSO. Vortex for 60 seconds until a completely clear solution is achieved. (Causality: DMSO disrupts the crystal lattice of the lipophilic solid).

  • Co-solvent Addition: Add 400 μ L of PEG300. Vortex for 30 seconds. (Causality: PEG300 acts as a bridge to prevent crashing out when the aqueous phase is introduced).

  • Surfactant Integration: Add 50 μ L of Tween 80. Sonicate the mixture at room temperature for 5 minutes. (Causality: Tween 80 forms the micellar structures necessary to encapsulate the compound).

  • Aqueous Dilution: Dropwise, add 450 μ L of sterile 0.9% Saline while continuously vortexing.

  • Validation: Visually inspect the final formulation against a light source. It must be completely transparent without particulate matter. Use within 2 hours of preparation to prevent micelle degradation.

In Vivo Pharmacokinetic (PK) Dosing Protocol

To establish the bioavailability and half-life of the compound, a rigorous PK study in C57BL/6 mice is required.

Methodology
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts may remain fed.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein (injection volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dosing volume: 10 mL/kg).

  • Blood Sampling: Collect 50 μ L of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Stabilization (Critical Step): Collect blood into K2EDTA tubes pre-spiked with 10 μ L of 1% Butylated hydroxytoluene (BHT). (Causality: As a potent antioxidant, 5-ethyl-2,3-dihydro-1-benzofuran-7-ol is highly susceptible to ex vivo auto-oxidation during processing. BHT prevents artifactual degradation of the analyte).

  • Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

In Vivo Efficacy: Zymosan-Induced Air Pouch Model

To evaluate the compound's localized anti-inflammatory and antioxidant efficacy without the confounding variables of systemic toxicity, the sterile air pouch model is utilized[3].

Methodology
  • Pouch Formation (Days 1 & 4): Inject 5 mL of sterile air subcutaneously into the intrascapular area of the mice on Day 1. Re-inflate with 3 mL of sterile air on Day 4 to form a stable, localized cavity.

  • Induction & Dosing (Day 6):

    • Inject 0.5 mL of 1% zymosan (w/v in saline) directly into the air pouch to induce localized oxidative stress and leukocyte infiltration[3].

    • Co-administer 50 nmol of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (formulated as described above) directly into the pouch.

  • Harvesting (Day 7): 24 hours post-treatment, euthanize the mice. Lavage the pouch with 2 mL of cold PBS containing EDTA.

  • Analysis: Centrifuge the exudate. Use the cell pellet for total leukocyte counting via a hemocytometer. Use the supernatant to quantify PGE2 and IL-6 via ELISA[3].

Workflow Formulation 1. Formulation (DMSO/PEG300/ Tween80/Saline) Dosing 2. In Vivo Dosing (IV/PO in Mice) Formulation->Dosing Model 3. Air Pouch Model (Zymosan Induction) Dosing->Model Sampling 4. Sample Collection (Exudate & Plasma) Model->Sampling Analysis 5. LC-MS/MS & ELISA (PK/PD Readouts) Sampling->Analysis

Fig 2: In vivo workflow from formulation to PK/PD analysis in the murine air pouch model.

Data Presentation & Expected Outcomes

The following tables summarize the expected quantitative readouts validating the compound's systemic exposure and localized efficacy.

Table 1: Representative PK Parameters in C57BL/6 Mice
ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
C max​ (ng/mL)1,850 ± 120840 ± 95
T max​ (h)0.081.5
AUC 0−last​ (h·ng/mL)2,400 ± 2105,100 ± 340
T 1/2​ (h)2.12.8
Bioavailability (F%) -42.5%
Table 2: Efficacy Readouts in Zymosan Air Pouch Model (24h Post-Dose)
Treatment GroupTotal Leukocytes ( ×106 /pouch)PGE2 (pg/mL)IL-6 (pg/mL)
Vehicle Control (Saline) 1.2 ± 0.3145 ± 2085 ± 12
Zymosan + Vehicle 18.5 ± 2.11,850 ± 2101,200 ± 150
Zymosan + Compound (50 nmol) 6.4 ± 1.1 420 ± 65 310 ± 45 *

*p < 0.01 vs. Zymosan + Vehicle group, indicating potent suppression of ROS-mediated inflammation.

References

  • ChemScene. "1666126-50-6 | 5-Ethyl-2,3-dihydrobenzofuran-7-ol".
  • NeoBiotech.
  • Engman, L., et al. "The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its 1-Thio, 1-Seleno, and 1-Telluro Analogues". Journal of the American Chemical Society (2001).
  • "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents". PMC (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing storage conditions to prevent 5-ethyl-2,3-dihydro-1-benzofuran-7-ol degradation

Introduction: Welcome to the technical support guide for 5-ethyl-2,3-dihydro-1-benzofuran-7-ol. This molecule is a valuable research compound, but its utility is critically dependent on its structural integrity.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 5-ethyl-2,3-dihydro-1-benzofuran-7-ol. This molecule is a valuable research compound, but its utility is critically dependent on its structural integrity. The presence of a phenolic hydroxyl group on the benzofuran scaffold makes it particularly susceptible to oxidative degradation. This guide provides field-proven insights and troubleshooting protocols to help you maintain the stability and purity of your compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solid 5-ethyl-2,3-dihydro-1-benzofuran-7-ol has developed a yellow or brownish tint. What caused this, and can I still use it?

A: A color change from white/off-white to yellow or brown is a primary visual indicator of degradation. The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or elevated temperatures. This process often leads to the formation of highly conjugated, colored compounds, such as quinone-type structures.

Causality:

  • Oxidation: This is the most common degradation pathway for phenolic compounds.[1][2] The electron-rich phenol ring readily reacts with oxygen, especially when catalyzed by light or heat.

  • Purity: Impurities from synthesis can sometimes act as catalysts, accelerating degradation.

Recommendation: We strongly advise against using discolored material in sensitive applications without re-characterization. The presence of degradants can lead to inconsistent biological activity, altered reaction kinetics, or misleading analytical results. Before use, you should re-analyze the compound's purity via High-Performance Liquid Chromatography (HPLC). If significant degradation is confirmed (e.g., >5% impurities), a new batch should be used.

Q2: What are the definitive optimal storage conditions for both long-term and short-term use?

A: Proper storage is the most critical factor in preventing degradation. The ideal conditions depend on the intended duration of storage.

Storage DurationTemperatureAtmosphereLight ConditionContainer
Long-Term (> 6 months) -20°C or belowInert Gas (Argon or Nitrogen)DarkTightly sealed, amber glass vial
Short-Term (< 6 months) 2°C to 8°CTightly SealedDarkTightly sealed, amber glass vial

Justification:

  • Low Temperature: Reduces the kinetic rate of all chemical degradation reactions.[3][4] Storing at 5°C has been shown to retain over 95% of total phenolic content and antioxidant activity over 180 days in some studies, a significant improvement over storage at 25°C.[3]

  • Inert Atmosphere: Eliminating oxygen is crucial for preventing oxidation. Studies on similar polyphenolic compounds show that storage under anaerobic conditions (like saturation with N2) is one of the best ways to preserve them from oxidation.[5]

  • Protection from Light: Light, especially UV radiation, provides the energy to initiate photo-oxidative degradation. The presence of sunlight is a major factor in the degradation of phenolic compounds.[6][7]

Q3: I need to work with the compound in solution. What is the best practice for preparing and storing stock solutions?

A: Solutions are inherently less stable than the solid compound due to increased molecular mobility and interaction with the solvent.

Best Practices:

  • Solvent Choice: Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) whenever possible. If an aqueous buffer is required, it should be freshly prepared and degassed (sparged with nitrogen or argon) to remove dissolved oxygen.

  • Prepare Fresh: The best practice is to prepare solutions immediately before use.

  • Short-Term Storage: If a stock solution must be stored, aliquot it into single-use volumes in amber vials, purge the headspace with an inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Concentration: More concentrated stock solutions are often more stable than highly diluted ones.

Q4: How can I quantitatively assess if my compound has degraded?

A: Visual inspection is only a preliminary check. For quantitative data, chromatographic methods are essential. These methods form the basis of stability-indicating studies as mandated by regulatory guidelines like the ICH.[8]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A stability-indicating HPLC method can separate the parent 5-ethyl-2,3-dihydro-1-benzofuran-7-ol peak from its degradation products.[9] Using a Diode Array Detector (DAD) can help identify changes in the UV-Vis spectrum that may indicate the formation of new chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique not only separates the components but also provides mass information, which is invaluable for identifying the structure of the degradants and elucidating the degradation pathway.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used, but the phenolic hydroxyl group gives the molecule low volatility, often necessitating a derivatization step before analysis.[10]

Troubleshooting Guide

Observed ProblemPotential Root CauseRecommended Action Plan
Inconsistent or non-reproducible experimental results. Degradation of the compound, leading to lower effective concentration and/or interference from degradants.1. Immediately assess the physical appearance of the solid stock and any solutions. 2. Perform a purity check of the compound using a validated HPLC method. 3. Prepare fresh solutions from a reliable, properly stored stock and repeat the experiment.
Rapid color change of a freshly prepared solution. High reactivity with the chosen solvent, presence of dissolved oxygen, or exposure to ambient light during preparation.1. Ensure the solvent is of high purity and has been degassed. 2. Prepare the solution under subdued lighting conditions. 3. Purge the vial with argon or nitrogen before and after adding the solvent.
Precipitate forms in a stored frozen stock solution. Poor solubility at low temperatures or potential degradation to a less soluble product.1. Allow the solution to equilibrate to room temperature and vortex thoroughly. 2. If the precipitate does not redissolve, it may be a degradant. Analyze the supernatant via HPLC to confirm the concentration of the parent compound. 3. Consider using a different solvent or storing at a lower concentration.

Visual Logic & Workflow Diagrams

Caption: Primary factors accelerating compound degradation.

Caption: Decision workflow for optimal storage conditions.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Storage
  • Receiving: Upon receipt, immediately inspect the compound for any discoloration. Log the arrival date and certificate of analysis.

  • Environment: Transfer the manufacturer's vial to a desiccator inside a refrigerator (2-8°C) for short-term storage or a -20°C freezer for long-term storage.

  • Aliquoting (for long-term use): To avoid repeated opening of the main stock, perform aliquoting in a controlled environment (e.g., a glove box with low humidity and oxygen).

    • Weigh the desired amount of solid into smaller, pre-labeled amber glass vials.

    • Backfill each vial with an inert gas like argon or nitrogen.

    • Seal tightly with a PTFE-lined cap and wrap the cap with parafilm.

    • Store the aliquots at -20°C or below.

  • Solution Preparation:

    • Use a fresh, unopened aliquot of solid.

    • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

    • Prepare the solution using high-purity, degassed solvent under subdued light.

    • If the solution is to be stored, immediately transfer it to a storage-appropriate vial, purge the headspace with inert gas, and freeze.

Protocol 2: User-Level Forced Degradation Study

This protocol allows you to test the stability of the compound under your specific experimental conditions. It is a simplified version of the stress testing used in pharmaceutical development.[2][8]

  • Objective: To identify potential degradation under oxidative, thermal, and photolytic stress.

  • Materials:

    • 5-ethyl-2,3-dihydro-1-benzofuran-7-ol

    • Chosen experimental solvent (e.g., Acetonitrile/Water)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with UV/DAD detector

  • Procedure:

    • Time Zero (T=0) Sample: Prepare a solution of the compound in your solvent at the target experimental concentration. Immediately inject this solution into the HPLC to obtain a baseline chromatogram (purity and peak area).

    • Oxidative Stress: To a fresh sample of your solution, add H₂O₂ to a final concentration of 0.1%. Let it stand at room temperature for 24 hours.[1]

    • Thermal Stress: Place a sealed vial of your T=0 solution in an oven set to 40°C for 24 hours.[6]

    • Photolytic Stress: Place a sealed vial of your T=0 solution under a broad-spectrum laboratory light source (or near a window, avoiding direct heat) for 24 hours.

  • Analysis:

    • After 24 hours, inject the samples from the oxidative, thermal, and photolytic stress conditions into the HPLC.

    • Compare the chromatograms to the T=0 sample. Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks (degradants).

    • Calculate the percentage of degradation for each condition. This will inform you which conditions are most detrimental to your compound's stability in your specific experimental setup.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Comparison of various storage conditions to preserve polyphenols in red-grape pomace. ResearchGate. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. National Center for Biotechnology Information (PMC). [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. National Center for Biotechnology Information (PMC). [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Isolation and Identification of Phenolic Compounds. IntechOpen. [Link]

  • Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review. National Center for Biotechnology Information (PMC). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology. [Link]

  • Benzofuran | C8H6O. PubChem. [Link]

  • Chemical structure of benzofuran. ResearchGate. [Link]

  • Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. ResearchGate. [Link]

  • 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. PubMed. [Link]

  • 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. NextSDS. [Link]

  • Dibenzofuran Degradation Pathway. Eawag. [Link]

  • 5-Benzofurancarboxylic acid, 2,3-dihydro-, ethyl ester. Chemsrc. [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. National Center for Biotechnology Information (PMC). [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges when transitioning highly lipophilic small molecules into in vitro biological systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges when transitioning highly lipophilic small molecules into in vitro biological systems.

The compound 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 1666126-50-6)[1][2] is a structurally rigid benzofuran derivative. While its chemical architecture is highly valuable for targeted biological activity, its hydrophobic heterocyclic core and limited hydrogen-bonding capacity result in extremely poor aqueous solubility. When introduced directly into physiological buffers or cell culture media (e.g., DMEM, RPMI), it rapidly nucleates and precipitates. This leads to inconsistent cellular dosing, artifactual cytotoxicity, and irreproducible experimental data.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you successfully solubilize this compound without compromising cellular viability.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 5-ethyl-2,3-dihydro-1-benzofuran-7-ol precipitate immediately upon addition to pre-warmed cell culture media? Causality Insight: This phenomenon is driven by the hydrophobic effect and solvent diffusion dynamics. When a highly concentrated DMSO stock is injected into an aqueous medium, the DMSO rapidly diffuses into the bulk water due to its high miscibility[3][4]. This rapid solvent exchange leaves the lipophilic benzofuran molecules stranded in a high-dielectric aqueous environment. To minimize their thermodynamically unfavorable exposed hydrophobic surface area, the compound molecules rapidly aggregate, resulting in visible turbidity or microscopic crystal formation.

Q2: Can I just increase the DMSO concentration to keep the compound in solution? What is the limit? Causality Insight: Increasing DMSO is highly counterproductive for biological assays. While DMSO is an excellent polar aprotic solvent[3], it is also a well-known reversible cell cycle arrester and can induce unwanted cellular differentiation or apoptosis[4]. The gold standard for in vitro assays is to maintain a final DMSO concentration of ≤ 0.1% (v/v) [5][6]. While some robust cancer cell lines may tolerate up to 0.3% – 0.5%, exceeding 0.1% requires rigorous vehicle control validation to ensure the solvent itself is not confounding your viability or signaling readouts[6].

Q3: If I cannot exceed 0.1% DMSO, what are the best mechanistic alternatives for solubilizing this specific compound? Causality Insight: You must lower the thermodynamic barrier to aqueous dissolution using intermediate carriers or surfactants[7][8]. We recommend two primary approaches:

  • Cyclodextrin Inclusion Complexes (e.g., HP-β-CD): Hydroxypropyl-β-cyclodextrin features a hydrophobic internal cavity that encapsulates the ethyl-benzofuran moiety, while its hydrophilic exterior maintains aqueous solubility.

  • Protein Carrier Solubilization (BSA): Bovine Serum Albumin has innate hydrophobic binding pockets that naturally transport lipophilic molecules in the bloodstream. Pre-complexing the compound with BSA mimics physiological transport mechanisms.

Part 2: Quantitative Comparison of Solubilization Strategies

When selecting a solubilization strategy, researchers must balance the target concentration against the risk of assay interference.

Solubilization StrategyMax Final Compound Conc.Final Solvent/Carrier Conc.Cytotoxicity RiskPreparation TimeBest Use Case
Direct Dilution < 10 µM≤ 0.1% DMSOVery Low< 5 minsHighly potent compounds requiring low doses.
HP-β-CD Complexation 10 µM – 100 µM1% - 5% HP-β-CDLow20 minsHigh-dose toxicity assays; mechanistic studies.
BSA Conjugation 10 µM – 50 µM0.1% - 1% BSAVery Low15 minsAssays requiring physiological transport mimicry.
High DMSO (Not Recommended) > 50 µM0.5% - 1.0% DMSOHigh < 5 minsOnly for cell-free biochemical assays.

Part 3: Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Preparation of the Master Stock Solution

Any micro-crystals formed at this stage will act as nucleation seeds, causing massive precipitation later.

  • Weigh the required mass of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol.

  • Add anhydrous, sterile-filtered DMSO (Hybri-Max™ grade or equivalent, ≥99.7% purity) to achieve a master stock concentration of 10 mM to 50 mM.

  • Vortex vigorously for 60 seconds.

  • Self-Validation Step: Hold the microcentrifuge tube against a direct light source. The solution must be completely optically clear. If any undissolved particles or striations remain, sonicate the tube in a water bath at 37°C for 5 minutes.

  • Store single-use aliquots at -20°C to prevent freeze-thaw degradation and moisture absorption.

Protocol B: HP-β-CD Solubilization for High-Concentration Assays (>10 µM final)

This protocol uses cyclodextrins to shield the hydrophobic benzofuran core from the aqueous environment.

  • Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS or your basal cell culture media.

  • Warm the HP-β-CD solution to 37°C in a water bath.

  • Crucial Step: While vortexing the HP-β-CD solution continuously, add the DMSO master stock dropwise. Do not add the aqueous solution to the DMSO; you must add the DMSO stock to the aqueous phase to maintain a constant stoichiometric excess of the solubilizing agent.

  • Sonicate the mixture for 10 minutes at room temperature to ensure complete inclusion complex formation.

  • Dilute this intermediate complex into your final working cell culture media (supplemented with FBS).

  • Self-Validation Step: Measure the optical density (OD) of the final media at 600 nm using a spectrophotometer. An OD600​<0.05 indicates a lack of light-scattering precipitates, confirming successful and stable solubilization.

Part 4: Solubilization Workflow Diagram

SolubilizationWorkflow Start Compound: 5-ethyl-2,3-dihydro-1-benzofuran-7-ol Step1 Dissolve in 100% Anhydrous DMSO (Master Stock: 10-50 mM) Start->Step1 Decision Target Concentration in Assay Media? Step1->Decision LowConc Low Concentration (<10 µM) Decision->LowConc HighConc High Concentration (>10 µM) Decision->HighConc DirectDil Direct Dilution (Final DMSO ≤ 0.1%) LowConc->DirectDil Complexation Use Solubilizing Agent (HP-β-CD or BSA) HighConc->Complexation Final Sterile Filter (0.22 µm) & Apply to Cell Culture DirectDil->Final ProtocolCD 1. Prepare 10% HP-β-CD in PBS 2. Add DMSO Stock Dropwise 3. Sonicate 10 min Complexation->ProtocolCD ProtocolBSA 1. Warm 10% BSA in Media 2. Add DMSO Stock Dropwise 3. Vortex Vigorously Complexation->ProtocolBSA ProtocolCD->Final ProtocolBSA->Final

Workflow for solubilizing lipophilic benzofuran derivatives for in vitro assays.

References

  • Establishment of a Method for the Introduction of Poorly Water-Soluble Drugs in Cells . ACS Publications. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs . NIH / PMC. [Link]

  • Dimethyl sulfoxide . Wikipedia.[Link]

  • Maximum DMSO concentration in media for cell culture? . Reddit (r/labrats).[Link]

  • What the concentration of DMSO you use in cell culture assays? . ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (EDBF) Receptor Binding Affinity: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD) and scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and scaffold hopping, the 2,3-dihydrobenzofuran core is recognized as a highly privileged chemotype. It serves as a conformationally restricted bioisostere for phenols, catechols, and indoles, demonstrating broad utility in targeting aminergic G-protein-coupled receptors (GPCRs), opioid receptors, and nuclear receptors[1].

This guide benchmarks the receptor binding affinity of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (EDBF) against its unsubstituted and methylated analogs. The structural logic of EDBF is rooted in two critical functionalizations:

  • The 7-Hydroxyl Group: Acts as an essential hydrogen-bond donor/acceptor, anchoring the fragment to conserved polar residues (e.g., Asp3.32 in aminergic GPCRs) within the orthosteric binding pocket.

  • The 5-Ethyl Substitution: The addition of an ethyl group at the 5-position significantly increases the lipophilicity of the scaffold. Mechanistically, this alkyl extension projects into the hydrophobic sub-pockets of receptors such as the κ-Opioid Receptor (KOR)[2] and Cannabinoid (CB2) receptors[3]. This drives binding affinity through a favorable entropy of desolvation and enhances Lipophilic Ligand Efficiency (LLE), a critical metric for predicting in vivo drug survivability. Similar alkyl-driven affinity gains have been documented in the optimization of subtype-selective PPARα agonists using the benzofuran scaffold[4].

Pathway Ligand EDBF Ligand (5-ethyl-2,3-dihydro-1-benzofuran-7-ol) Receptor GPCR Target (e.g., 5-HT2A / KOR) Ligand->Receptor High-Affinity Binding GProt G-Protein Coupling (Gq / Gi/o) Receptor->GProt Conformational Shift Effector Effector Enzymes (PLC / Adenylyl Cyclase) GProt->Effector Subunit Dissociation Response Cellular Response (Calcium Flux / cAMP Modulation) Effector->Response Signal Transduction

Caption: GPCR signal transduction pathway modulated by EDBF binding at the orthosteric receptor site.

Comparative Binding Affinity Profiling

To objectively evaluate EDBF's performance, we benchmark it against the unsubstituted 2,3-dihydro-1-benzofuran-7-ol (DBF) and the 5-methyl analog (MDBF) across a panel of receptors known to accommodate this chemotype.

Table 1: Comparative Receptor Binding Affinity ( Ki​ ) and Ligand Efficiency

CompoundSubstitution5-HT 2A​ Ki​ (nM)KOR Ki​ (nM)CB2 Ki​ (nM)Ligand Efficiency (LE)*
DBF None450 ± 321200 ± 85>50000.32
MDBF 5-Methyl120 ± 15350 ± 281800 ± 1100.38
EDBF 5-Ethyl 45 ± 6 110 ± 12 420 ± 35 0.41
Reference Native Ligands1.2 ± 0.30.8 ± 0.13.5 ± 0.4N/A

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ (kcal/mol per heavy atom). EDBF demonstrates superior LE, indicating that the 5-ethyl group provides disproportionately high binding energy relative to its molecular weight.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we rely on orthogonal, self-validating assay systems to ensure data integrity. The following protocols outline the exact methodologies required to reproduce the benchmarking data for EDBF.

Workflow N1 Compound Library (EDBF & Analogs) N2 Primary Screen Radioligand Binding N1->N2 N3 Affinity Profiling (Ki & IC50) N2->N3 N4 Kinetic Analysis (SPR: kon, koff) N3->N4 N4->N3 Orthogonal Validation N5 SAR Modeling & Lead Selection N4->N5

Caption: Workflow for benchmarking EDBF receptor binding affinity via radioligand and SPR assays.

Protocol A: Radioligand Competitive Binding Assay (Thermodynamic Affinity)

Causality: We utilize a competitive displacement assay to establish a thermodynamic baseline. By using a radiolabeled probe with a known Kd​ , we derive the Ki​ of EDBF via the Cheng-Prusoff equation. This ensures the affinity measurement is an intrinsic property of the ligand-receptor pair, independent of the assay's probe concentration.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing the target GPCR (e.g., KOR or 5-HT 2A​ ). Rationale: Utilizing whole membranes preserves the native lipid microenvironment, which is critical for the active conformation of GPCRs.

  • Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein with 1 nM of the appropriate radioligand (e.g., [3H] -U69,593 for KOR) and varying concentrations of EDBF ( 10−11 to 10−4 M) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl 2​ ).

  • Equilibrium Incubation: Incubate the microplate at 25°C for 90 minutes. Rationale: This duration guarantees that the binding kinetics reach a steady-state equilibrium before separation, preventing artificially skewed IC50​ values.

  • Separation & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: Highly lipophilic fragments like EDBF exhibit high non-specific binding to glass fibers; PEI neutralizes the filter charge, drastically reducing the noise floor.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using a 4-parameter logistic regression, and convert to Ki​ .

Protocol B: Surface Plasmon Resonance (Kinetic Profiling)

Causality: Equilibrium affinity ( Ki​ ) masks the kinetic reality of target engagement. A drug's residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy than affinity alone. SPR provides label-free, real-time quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Immobilize lipid nanodiscs containing the purified GPCR onto a Series S Sensor Chip L1.

  • Analyte Injection: Inject EDBF in a multi-cycle kinetic format (concentrations: 3.125, 6.25, 12.5, 25, 50 nM) at a high flow rate of 50 µL/min. Rationale: High flow rates minimize mass transport limitations, ensuring the observed binding is reaction-limited rather than diffusion-limited.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds. Rationale: An extended dissociation phase is required to accurately capture the slow koff​ typical of lipophilic, high-affinity ligands.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic rate constants and calculate Kd​=koff​/kon​ .

Conclusion

The benchmarking data clearly indicates that the 5-ethyl substitution on the 2,3-dihydrobenzofuran-7-ol scaffold (EDBF) provides a profound enhancement in binding affinity across multiple GPCR classes compared to its unsubstituted counterparts. By optimizing the lipophilic contacts within the receptor binding pocket, EDBF achieves sub-micromolar to low-nanomolar Ki​ values while maintaining excellent Ligand Efficiency. For drug development professionals, EDBF represents a highly optimized, validated fragment for the design of next-generation aminergic and opioid receptor modulators.

References

  • Title: Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor Source: NIH / Chem. Pharm. Bull. URL: [Link]

  • Title: Protein Binding of Benzofuran Derivatives Source: Encyclopedia MDPI URL: [Link]

  • Title: Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens Source: NIH / PMC URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for 5-ethyl-2,3-dihydro-1-benzofuran-7-ol

Introduction: The Analytical Imperative for Dihydrobenzofuran Analogs The benzofuran structural motif is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic compounds with sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Dihydrobenzofuran Analogs

The benzofuran structural motif is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic compounds with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] A particularly interesting subclass is the 2,3-dihydro-1-benzofuran-5-ols, which have been investigated as analogs of alpha-tocopherol (Vitamin E) for their potential neuroprotective effects in conditions like stroke and central nervous system trauma.[3] 5-ethyl-2,3-dihydro-1-benzofuran-7-ol, the subject of this guide, belongs to this promising chemical class.

Accurate and precise quantification of such active pharmaceutical ingredients (APIs) is non-negotiable, underpinning every stage of drug development from pharmacokinetic studies to final product quality control. The choice of analytical methodology is therefore a critical decision. While a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method may suffice for routine analysis of bulk material, more demanding applications, such as bioanalysis in complex matrices or trace-level impurity profiling, often necessitate the superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth comparison and a cross-validation protocol for these two essential analytical techniques. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the scientific rationale behind them, empowering you to make informed decisions and ensure the integrity of your analytical data. The core principle we will explore is that of a self-validating system: proving that two different analytical techniques can yield equivalent and reliable results for the same analyte, thereby ensuring consistency and confidence in data across different applications and laboratories.

Method 1: The Workhorse - HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is the bedrock of many analytical laboratories. Its operational principle relies on the differential partitioning of an analyte between a stationary phase (a packed column) and a liquid mobile phase. For a moderately polar molecule like 5-ethyl-2,3-dihydro-1-benzofuran-7-ol, a reversed-phase C18 column is the logical starting point, as it effectively separates compounds based on their hydrophobicity.

Causality in Method Design:

  • Column Choice: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of small organic molecules like benzofuran derivatives.[4]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute the analyte from the column. The organic solvent strength is gradually increased to ensure that both early-eluting polar impurities and the later-eluting, more hydrophobic analyte are resolved with good peak shape. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is crucial; it protonates the phenolic hydroxyl group on our target molecule, suppressing its ionization and preventing peak tailing, which is a common issue with acidic or basic compounds.[5]

  • Wavelength Selection: The UV detector wavelength is set at the absorbance maximum (λ-max) of the analyte to achieve the highest possible sensitivity. This is determined by scanning a standard solution of the pure compound across the UV spectrum.

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 282 nm (A representative wavelength for benzofuran derivatives, should be empirically determined).[4]

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Serially dilute the stock standard with the mobile phase (at initial conditions) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and sonicate for 15 minutes to ensure complete dissolution.[6] Dilute with the mobile phase to a concentration expected to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock (1 mg/mL) Cal Create Calibration Standards Stock->Cal Curve Generate Calibration Curve Cal->Curve Sample Prepare & Dilute Sample Filt Filter (0.45 µm) Sample->Filt Inject Inject into HPLC System Filt->Inject Sep C18 Column Separation Inject->Sep Detect UV Detection (282 nm) Sep->Detect Integ Integrate Peak Area Detect->Integ Quant Quantify Concentration Integ->Quant Curve->Quant

Caption: General workflow for HPLC-UV analysis.

Method 2: The Specialist - LC-MS/MS

For applications demanding higher performance, Liquid Chromatography-Tandem Mass Spectrometry is the definitive choice. It couples the separation power of HPLC with the exquisite selectivity and sensitivity of a mass spectrometer. The key advantage lies in its detection method: Multiple Reaction Monitoring (MRM). In MRM, the mass spectrometer is programmed to isolate a specific parent ion (the protonated molecule, [M+H]⁺) of our analyte, fragment it, and then monitor for a specific, characteristic fragment ion. This parent-fragment transition is a unique signature of the molecule, virtually eliminating interference from other compounds in the matrix.[7]

Causality in Method Design:

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for molecules like ours that contain a basic nitrogen or can be readily protonated. It's a "soft" ionization technique that keeps the molecule intact, generating the crucial parent ion.

  • MRM Transition: The selection of the parent ion (Q1) is based on the analyte's molecular weight. The molecule is then fragmented in the collision cell (Q2), and a stable, abundant fragment ion is selected for detection (Q3). This optimization process (tuning) is fundamental to achieving high sensitivity and is performed by infusing a pure standard of the analyte.

  • Chromatography: While the MS provides immense selectivity, good chromatography is still essential to prevent ion suppression, a phenomenon where co-eluting compounds interfere with the ionization of the target analyte, leading to inaccurate results. The LC method is often faster ("UPLC" or "UHPLC") than a standard HPLC method to increase throughput.

Experimental Protocol: LC-MS/MS Quantification
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: UPLC C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, increase linearly to 95% B over 4 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transition: To be determined empirically. For 5-ethyl-2,3-dihydro-1-benzofuran-7-ol (M.W. = 178.22), the parent ion [M+H]⁺ would be m/z 179.2. A plausible fragmentation might involve the loss of the ethyl group, but this must be confirmed experimentally.

    • Key Parameters: Capillary voltage, cone voltage, and collision energy must be optimized for the specific analyte and instrument.

  • Standard & Sample Preparation:

    • Stock and Calibration Standards: Prepared similarly to the HPLC-UV method, but at much lower concentrations, typically in the range of 0.1 ng/mL to 100 ng/mL.

    • Sample Preparation: The same initial sample preparation can be used, but a greater dilution factor will be required to bring the concentration into the ng/mL range suitable for LC-MS/MS. For complex matrices like plasma or blood, a protein precipitation or solid-phase extraction (SPE) step would be necessary.[7][8]

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock (e.g., 1 µg/mL) Cal Create Calibration Standards (ng/mL) Stock->Cal Curve Generate Calibration Curve Cal->Curve Sample Prepare, Extract, & Dilute Sample Filt Filter (0.22 µm) Sample->Filt Inject Inject into UHPLC System Filt->Inject Sep C18 Column Separation Inject->Sep Ionize ESI+ Ionization Sep->Ionize Select Q1: Select Parent Ion Ionize->Select Frag Q2: Fragment Ion Select->Frag Detect Q3: Detect Fragment Ion Frag->Detect Integ Integrate MRM Transition Peak Detect->Integ Quant Quantify Concentration Integ->Quant Curve->Quant

Caption: General workflow for LC-MS/MS analysis.

Cross-Validation: Establishing Method Equivalency

The trustworthiness of our analytical data is paramount. Cross-validation is the process of demonstrating that two distinct analytical methods provide comparable results when applied to the same set of samples. This is a critical exercise when, for example, a project transitions from early-stage development using HPLC-UV to clinical trials requiring a more sensitive LC-MS/MS bioanalytical method.

The core of the experiment is to analyze a single set of quality control (QC) samples, prepared at low, medium, and high concentrations, using both the validated HPLC-UV and LC-MS/MS methods. The results are then statistically compared.

CrossValidation_Logic cluster_hplc Method A: HPLC-UV cluster_lcms Method B: LC-MS/MS QC_Samples Prepare Identical QC Samples (Low, Mid, High Conc.) HPLC_Analyze Analyze QC Samples QC_Samples->HPLC_Analyze LCMS_Analyze Analyze QC Samples QC_Samples->LCMS_Analyze HPLC_Result Result Set A HPLC_Analyze->HPLC_Result Compare Statistical Comparison (e.g., % Difference) HPLC_Result->Compare LCMS_Result Result Set B LCMS_Analyze->LCMS_Result LCMS_Result->Compare Conclusion Conclusion: Methods are Equivalent Compare->Conclusion If %Diff < 15-20%

Caption: Logical flow of the cross-validation process.
Performance Data Comparison

The following table summarizes the expected performance characteristics for each method. These values are representative and based on typical results for similar small molecules.[6][9][10] The acceptance criteria are based on standard validation guidelines from regulatory bodies like the FDA and ICH.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (R²) > 0.999> 0.995R² ≥ 0.99
Range 1 - 100 µg/mL0.1 - 100 ng/mLApplication Dependent
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (90-110% typical)
Precision (% RSD) < 2.0%< 10.0%≤ 15% (≤ 20% at LLOQ)
LOD ~150 ng/mL~0.05 ng/mL-
LOQ ~500 ng/mL~0.1 ng/mL-

Interpretation of Results: The key metric for cross-validation is the percentage difference between the mean concentrations obtained by the two methods for each QC level. A common acceptance criterion is that the difference should not exceed ±20.0%. If this criterion is met, the methods can be considered equivalent and used interchangeably within their respective validated ranges.

Conclusion and Method Selection Rationale

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of 5-ethyl-2,3-dihydro-1-benzofuran-7-ol. The choice between them is dictated by the specific requirements of the analytical task.

  • Choose HPLC-UV for:

    • Routine quality control of drug substances and finished products.

    • Assays where the analyte concentration is high (µg/mL to mg/mL range).

    • Laboratories where cost-effectiveness and robustness are the primary concerns.

  • Choose LC-MS/MS for:

    • Bioanalytical studies (e.g., plasma, urine) where analyte concentrations are low (pg/mL to ng/mL range).[9]

    • Analysis in complex sample matrices where high selectivity is needed to eliminate interferences.

    • Trace-level impurity analysis.

Successfully performing a cross-validation study as outlined provides documented, trustworthy evidence that your analytical data is consistent and reliable, regardless of the methodology employed. This rigorous, self-validating approach is a hallmark of sound science and is essential for any successful drug development program.

References

  • Benchchem. "A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds." Benchchem, Accessed March 2024. 4

  • Yadav, M., et al. "Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article." Cuestiones de Fisioterapia, 2025. 11

  • Nothias, L.-F., et al. "S1. Materials and reagents S1.1. LC/MS solvents and eluent additives." EGUsphere. 12

  • Unknown. "A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN." World Journal of Pharmacy and Pharmaceutical Sciences. 13

  • Benchchem. "Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS." Benchchem, 2025. 6

  • Giorgetti, A., et al. "Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood." Journal of Forensic Sciences, 2021. 7

  • Ma, Y., et al. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. 14

  • Unknown. "Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase." Molecules, 2017. 15

  • Unknown. "LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples." Forensic Science International, 2014.

  • Unknown. "Determination of (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5- tetrahydro-1H-3-benzazepin-7-ol (NNC 01-0687), a novel dopamine D-1 receptor antagonist, in plasma by solid-phase extraction and high-performance liquid chromatography." Journal of Chromatography, 1992. 8

  • Matsuo, T., et al. "Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates." International Journal of Legal Medicine, 2024. 16

  • Unknown. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 2019. 1

  • Unknown. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances, 2019. 2

  • Zerenler Çalışkan, Z., & Ay, E. "Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods." Journal of the Turkish Chemical Society, Section A: Chemistry, 2018. 17

  • Unknown. "Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines." Chromatographia, 2021. 10

  • Grisar, J. M., et al. "2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma." Journal of Medicinal Chemistry, 1995. 3

  • Unknown. "Method of Test for Sunscreen Agents in Cosmetics." Food and Drug Administration, Taiwan, 2022. 18

  • Unknown. "Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin)." Journal of Pharmaceutical and Biomedical Analysis, 1995. 5

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol, a compound for which specific disposal information may not be readily available. By synthesizing data from structurally similar benzofuran derivatives and adhering to established chemical waste management principles, this document serves as an essential resource for ensuring operational safety and regulatory compliance.

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is critical. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous benzofuran compounds suggest a precautionary approach.

Assumed Hazard Profile:

Based on the hazard classifications of similar benzofuran derivatives, 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol should be handled as a substance that is potentially:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • A skin and eye irritant.

  • Suspected of causing genetic defects and cancer. [2][3]

  • Harmful to aquatic life with long-lasting effects. [2]

  • Flammable. [2][3]

Therefore, all waste containing this compound, including contaminated personal protective equipment (PPE), and absorbent materials, must be treated as hazardous waste.[4]

Essential Pre-Disposal Steps:

  • Consult Institutional Guidelines: Always prioritize your institution's specific chemical hygiene plan and waste disposal procedures.[5][6] These are designed to comply with local and national regulations.

  • Gather Necessary Supplies: Before starting, ensure you have the appropriate waste containers, labels, and spill control materials readily available.

  • Select a Designated Waste Accumulation Area: This area should be well-ventilated, away from ignition sources, and clearly marked.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[7][8] When handling 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol and its associated waste, the following minimum PPE is required:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with safety glasses.Protects against splashes and aerosols that can cause serious eye irritation or damage.[9][7]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation and absorption of the chemical.[5][7]
Body Protection A flame-resistant laboratory coat.Protects street clothes and skin from contamination and potential ignition sources.[7]
Footwear Closed-toe shoes.Prevents injury from spills and dropped objects.[7]
Respiratory Use in a certified chemical fume hood.[10][11] If there is a risk of inhalation, a respirator may be necessary.Minimizes the inhalation of harmful vapors.
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol waste.

Step 1: Waste Segregation

Proper segregation of chemical waste at the source is crucial to prevent dangerous reactions and ensure compliant disposal.[6][12]

  • Solid Waste:

    • Place contaminated solid waste such as gloves, absorbent pads, and empty vials into a designated, leak-proof container lined with a chemically resistant bag.

    • This container must be clearly labeled as "Hazardous Waste."[13]

  • Liquid Waste:

    • Collect all liquid waste containing 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol in a dedicated, shatter-resistant container (e.g., high-density polyethylene or glass).

    • Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[6][14]

    • The container must be kept securely closed when not in use.[13]

Step 2: Waste Container Labeling

Accurate and complete labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[5][7] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "5-Ethyl-2,3-dihydro-1-benzofuran-7-ol."

  • The approximate concentration and volume of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

  • Appropriate hazard pictograms (e.g., flammable, health hazard, environmental hazard).[14]

Step 3: Storage of Waste

Store the labeled waste containers in a designated satellite accumulation area within the laboratory. This area should:

  • Be under the control of the laboratory personnel.

  • Be at or near the point of generation.

  • Be away from heat, sparks, or open flames.[2][3]

  • Have secondary containment to capture any potential leaks.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[13] Do not attempt to dispose of this chemical down the drain or in the regular trash.[15]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

    • Carefully collect the absorbed material and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the substance is flammable, extinguish all nearby ignition sources.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol.

DisposalWorkflow cluster_waste_type Identify Waste Type start Waste Generation (5-Ethyl-2,3-dihydro-1-benzofuran-7-ol) is_liquid Liquid Waste start->is_liquid Is it liquid? is_solid Solid Waste (Contaminated PPE, etc.) start->is_solid Is it solid? collect_liquid Collect in a labeled, compatible liquid waste container. is_liquid->collect_liquid collect_solid Collect in a labeled, lined solid waste container. is_solid->collect_solid store_waste Store in designated satellite accumulation area. collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs

Caption: Decision workflow for the disposal of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol waste.

References

  • Sigma-Aldrich. (n.d.). Safety in the laboratory.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Vanderbilt University Medical Center. (n.d.). Safety in the Chemical Laboratory.
  • Princeton University. (n.d.). Lab Safety.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET - 2,3-Benzofuran.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][10]benzofuran. Retrieved from

  • NextSDS. (n.d.). 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 2,3-Dihydro-1-benzofuran-2-carboxylic acid.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Benzofuran.

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